N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide
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Overview
Description
N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide is a pyridinemonocarboxylic acid and an aromatic carboxylic acid.
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of N-Fused Heterocyclic Compounds : A study by Hosseini and Bayat (2019) describes an efficient synthesis of compounds including N'-[(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction. This synthesis is notable for its simplicity, clean reaction profile, and the use of environmentally benign solvents (Hosseini & Bayat, 2019).
Coordination Properties with Iron(III) : Benković et al. (2020) studied the coordination properties of derivatives like N'-(2-hydroxy-3-methoxyphenylmethylidene)-3-pyridinecarbohydrazide with Fe(III) ions. This research highlights the significance of these compounds in understanding coordination chemistry and potential applications in developing new metal complexes (Benković et al., 2020).
Spectral and Structural Studies : Atovmyan et al. (2002) investigated N"-Substituted isonicotinic hydrazides including compounds with nitrophenyl groups, providing insights into their crystal structures and spectroscopic characteristics. These studies are crucial for understanding the molecular and electronic structure of such compounds (Atovmyan et al., 2002).
Structural Investigations in Solid State and Solution : Galić et al. (2013) conducted structural studies of aroylhydrazones derived from nicotinic acid hydrazide in solid state and solution, contributing to the understanding of the structural dynamics of these compounds under different conditions (Galić et al., 2013).
Biological and Pharmacological Activities
Antimicrobial Assessment : Polović et al. (2019) screened aroylhydrazones including N'-[(2-hydroxy-phenylmethylidene)-3-pyridinecarbohydrazide for antimicrobial activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds in treating bacterial and fungal infections (Polović et al., 2019).
Topoisomerase II Inhibitory Activity : Pınar et al. (2004) explored the inhibitory activity of fused heterocyclic compounds including benzoxazole derivatives on eukaryotic DNA topoisomerase II, indicating potential uses in cancer therapy and pharmacology (Pınar et al., 2004).
Superoxide Anion Scavenging Evaluation : A study by Mokhnache et al. (2019) on N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide highlighted its antioxidant effect, suggesting potential applications in reducing oxidative stress and related diseases (Mokhnache et al., 2019).
Properties
Molecular Formula |
C13H10N4O4 |
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Molecular Weight |
286.24 g/mol |
IUPAC Name |
N'-(2-nitrobenzoyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C13H10N4O4/c18-12(9-5-1-2-7-11(9)17(20)21)15-16-13(19)10-6-3-4-8-14-10/h1-8H,(H,15,18)(H,16,19) |
InChI Key |
PIBAUNUWYKCFCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=N2)[N+](=O)[O-] |
solubility |
36.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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